molecular formula C13H13ClN2 B12930482 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile

2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile

Cat. No.: B12930482
M. Wt: 232.71 g/mol
InChI Key: CNWCZUCZBDXFKC-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile is a chemical compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile typically involves the reaction of 5-chloro-2-methylene-1,3,3-trimethylindoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indoline derivatives and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde: This compound is structurally similar but has an aldehyde group instead of a nitrile group.

    5-Chloro-2-methylene-1,3,3-trimethylindoline: This compound shares the indoline core structure but lacks the acetonitrile group.

Uniqueness

2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetonitrile is unique due to the presence of both the chloro and nitrile groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

(2E)-2-(5-chloro-1,3,3-trimethylindol-2-ylidene)acetonitrile

InChI

InChI=1S/C13H13ClN2/c1-13(2)10-8-9(14)4-5-11(10)16(3)12(13)6-7-15/h4-6,8H,1-3H3/b12-6+

InChI Key

CNWCZUCZBDXFKC-WUXMJOGZSA-N

Isomeric SMILES

CC\1(C2=C(C=CC(=C2)Cl)N(/C1=C/C#N)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N(C1=CC#N)C)C

Origin of Product

United States

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